N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJIXKRXFGXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonamide Formation: The sulfonamide group is formed by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Iodination: The final step involves the iodination of the aromatic ring, which can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide may act as a potent inhibitor of cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth. Studies have shown that thiazole derivatives can inhibit key enzymes related to cancer progression, making this compound a candidate for further investigation in cancer therapy .
1.2 Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains. Preliminary assays could evaluate its effectiveness compared to established antibiotics, potentially leading to new treatments for resistant bacterial infections .
Biological Research
2.1 Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, particularly those involved in metabolic processes. For instance, studies on similar thiazole-containing compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . Investigating the enzyme inhibition profile of this compound could provide insights into its mechanism of action and therapeutic potential.
2.2 Cell Viability Assays
this compound can be utilized in cell viability assays to assess its cytotoxic effects on various cell lines. The MTT assay, which measures the metabolic activity of cells, can be employed to determine how effectively this compound induces cell death in cancerous versus non-cancerous cells .
Materials Science
3.1 Development of Functional Materials
The unique chemical properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals could lead to the development of new materials with specific electronic or optical properties. Research into its use as a ligand in coordination chemistry could open avenues for creating novel catalysts or sensors .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Sulfonamides | Broad-spectrum antibacterial effects |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Modulation of neurotransmitter levels |
Case Study: Anticancer Activity
In a recent study evaluating the anticancer properties of thiazole derivatives similar to this compound, researchers found that certain modifications enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The iodine substituent may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Table 1: Structural Features of Sulfonamide Derivatives

Key Observations:
- Unlike H-series inhibitors (e.g., H-8 ), which feature isoquinoline sulfonamides, the target compound’s thiazole moiety may confer unique interactions in bioassays, akin to the MTT assay’s thiazolyl blue .
- Compared to L742791 , another 4-iodobenzenesulfonamide derivative, the target’s ethyl-thiazole spacer replaces L742791’s hydroxyphenoxypropylamino group, likely altering receptor-binding selectivity (e.g., β-adrenergic vs. kinase targets).
Table 3: Functional Comparisons
Key Observations:
- The thiazole group in the target compound may align with the MTT assay’s reliance on mitochondrial dehydrogenase activity , suggesting utility in cytotoxicity screening.
- Unlike kinase-targeting H-series compounds , the target’s iodine-thiazole combination could favor receptor antagonism (e.g., β-adrenergic pathways as in L742791 ).
Biological Activity
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing data from various studies, case reports, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C13H14I N3O2S
- Molecular Weight : 367.23 g/mol
- Structural Features :
- A thiazole ring (2,4-dimethylthiazole)
- An iodine atom attached to a benzene sulfonamide moiety
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. The thiazole moiety is known for its role in enhancing the lipophilicity of compounds, aiding in cellular uptake and interaction with target proteins.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, which are crucial for cell signaling and proliferation. For instance, a related compound demonstrated significant inhibition of the Abl protein kinase with an IC50 value of 7.4 µM, highlighting the potential for this compound to act as a kinase inhibitor .
Cytotoxicity Assays
Cytotoxicity studies are essential to evaluate the potential of this compound against cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| K562 (CML) | 33 | Selective cytotoxicity observed |
| HeLa | 12.4 | Significant cytotoxic effect |
| Jurkat | >300 | No significant activity |
| MT-2 | 38.3 | Moderate activity noted |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while being less effective against others.
Apoptosis Induction
Further investigations into the mechanism revealed that this compound induces apoptosis in HeLa cells. Using annexin V/ethidium homodimer III staining methods, it was observed that treated cells exhibited characteristics of late apoptosis and necrosis after exposure to the compound at IC50 concentrations .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings. For instance:
- Case Study on K562 Cell Line : A study demonstrated that thiazole derivatives could effectively inhibit cell proliferation in K562 cells, which are often resistant to conventional therapies like imatinib .
- Antibacterial Activity : Related compounds have shown promising antibacterial properties against MRSA strains, suggesting a broader spectrum of biological activity beyond anticancer effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide?
- Answer : The compound can be synthesized via coupling reactions between a thiazole-containing amine and an iodobenzenesulfonyl chloride derivative. A method analogous to the catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides (as described in ) may be adapted. Key steps include:
- Activation of the sulfonamide group under palladium catalysis.
- Optimizing reaction conditions (e.g., solvent: DMF or THF, temperature: 80–100°C) to ensure regioselectivity.
- Purification via column chromatography using gradients of ethyl acetate/hexane .
- Validation : Monitor reaction progress using TLC and confirm product identity via H NMR and LC-MS.
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR data with literature values for analogous sulfonamide-thiazole hybrids (e.g., δ ~2.6–2.7 ppm for methyl groups on the thiazole ring ).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] expected at m/z ~450–500, depending on isotopic patterns from iodine).
- Elemental Analysis : Verify C, H, N, S, and I percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or target specificity. Mitigation approaches include:
- Dose-Response Curves : Perform IC/EC determinations in triplicate to assess reproducibility.
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Orthogonal Assays : Validate enzyme inhibition (e.g., VIM-2 metallo-β-lactamase) using both fluorescence-based activity assays and microbiological synergy tests (e.g., imipenem potentiation in E. coli), as demonstrated for related sulfonamide-triazole inhibitors .
Q. How can researchers elucidate the mechanism of enzyme inhibition for this compound?
- Answer : Conduct kinetic studies to determine inhibition modality (competitive/non-competitive):
- Lineweaver-Burk Plots : Analyze substrate concentration vs. velocity at varying inhibitor concentrations.
- K Determination : Use nonlinear regression to calculate inhibition constants. For example, sulfonamide derivatives like 4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide exhibit competitive inhibition with K values <2 μM against VIM-2 .
Q. What experimental designs address low solubility in aqueous biological assays?
- Answer :
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide nitrogen or thiazole ring.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility without disrupting assay integrity.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for structurally related sulfonamides .
Methodological Tables
Table 1 : Key Characterization Data for This compound
Table 2 : Optimization Parameters for Catalytic Synthesis
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Pd(OAc) (5 mol%) | Enhances coupling efficiency |
| Solvent | DMF | Improves sulfonamide activation |
| Temperature | 90°C | Balances reaction rate/degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
